

Limocitrin 3,7-diglucoside: A Comprehensive Technical Overview

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Compound of Interest

Compound Name: *Limocitrin 3,7-diglucoside*

Cat. No.: *B12367968*

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Introduction

Limocitrin 3,7-diglucoside is a flavonoid, a class of polyphenolic secondary metabolites found in plants. It is notably isolated from *Sedum sarmentosum* Bunge, a traditional Chinese medicine used for various ailments, including hepatitis.[1][2] Flavonoids are of significant interest to the scientific community due to their diverse biological activities. This technical guide provides a detailed overview of the known physical and chemical properties of **Limocitrin 3,7-diglucoside**, generalized experimental protocols for its isolation and characterization, and a discussion of potential signaling pathways it may modulate based on the activities of its source organism and the broader class of flavonoids.

Physical and Chemical Properties

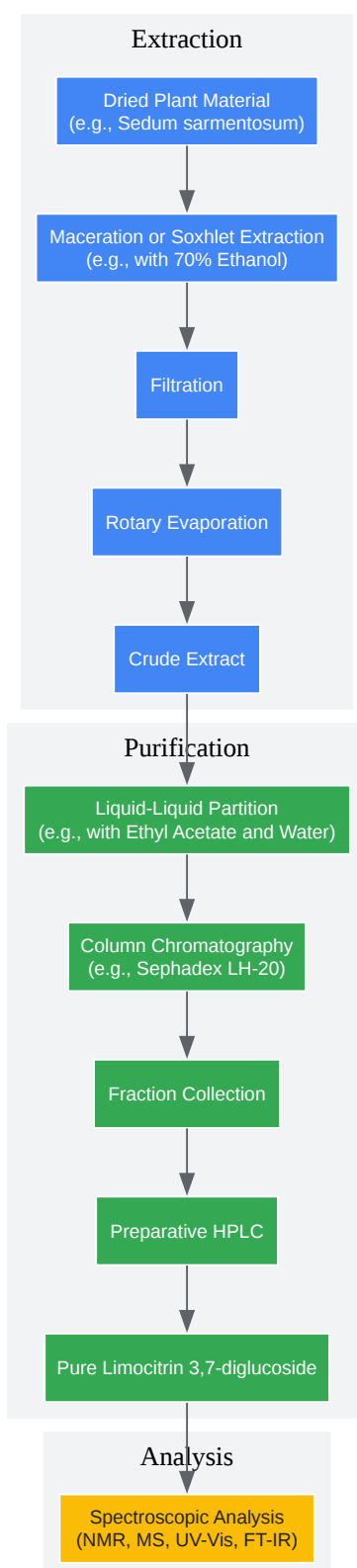
The fundamental physical and chemical properties of **Limocitrin 3,7-diglucoside** are summarized in the table below. It is important to note that some of these properties are predicted based on computational models.

Property	Value	Source
CAS Number	111133-91-6	[1]
Molecular Formula	C ₂₉ H ₃₄ O ₁₈	[1]
Molecular Weight	670.57 g/mol	[1]
Appearance	Not specified in available literature	
Melting Point	262-264 °C	Not specified in available literature
Boiling Point (Predicted)	1042.99 °C at 760 mmHg	Not specified in available literature
Density (Predicted)	1.78 g/cm ³	Not specified in available literature
Solubility	Not specified in available literature	
pKa (Predicted)	6.26	Not specified in available literature

Experimental Protocols

General Protocol for Isolation and Purification of Flavonoid Glycosides from Plant Material

While a specific, detailed protocol for the isolation of **Limocitrin 3,7-diglucoside** from *Sedum sarmentosum* is not readily available in the reviewed literature, a general methodology can be inferred from standard practices for flavonoid glycoside extraction and purification. The following is a representative workflow.



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Caption: Generalized workflow for flavonoid glycoside isolation and purification.

Methodology Details:

- **Extraction:** The dried and powdered plant material is typically extracted with a polar solvent, such as aqueous ethanol or methanol, to efficiently extract the glycosylated flavonoids.
- **Solvent Partitioning:** The resulting crude extract is then subjected to liquid-liquid partitioning with solvents of varying polarity (e.g., petroleum ether, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Flavonoid glycosides are often enriched in the more polar fractions like ethyl acetate and n-butanol.
- **Column Chromatography:** The enriched fraction is further purified using column chromatography. Sephadex LH-20 is a common stationary phase for the separation of flavonoids, often with a methanol or ethanol mobile phase.
- **Preparative High-Performance Liquid Chromatography (HPLC):** For final purification to obtain a high-purity compound, preparative HPLC with a C18 column is often employed.

Spectroscopic Characterization of Flavonoid Glycosides

The structural elucidation of the purified compound relies on a combination of spectroscopic techniques.

- **UV-Vis Spectroscopy:** In methanol, flavones typically exhibit two major absorption bands: Band I (300–380 nm) and Band II (240–285 nm). The exact wavelength of these peaks can provide information about the oxygenation pattern of the flavonoid skeleton.
- **Fourier-Transform Infrared (FT-IR) Spectroscopy:** The FT-IR spectrum of a flavonoid glycoside will show characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), aromatic (C=C), and C-O bonds.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR are crucial for the complete structural elucidation. ^1H NMR provides information about the protons in the molecule, including their chemical environment and coupling, which helps to determine the substitution pattern on the aromatic rings and the nature of the sugar moieties. ^{13}C NMR provides information about the carbon skeleton of the molecule. 2D NMR techniques (e.g., COSY, HSQC, HMBC) are used to establish the connectivity between protons and carbons.

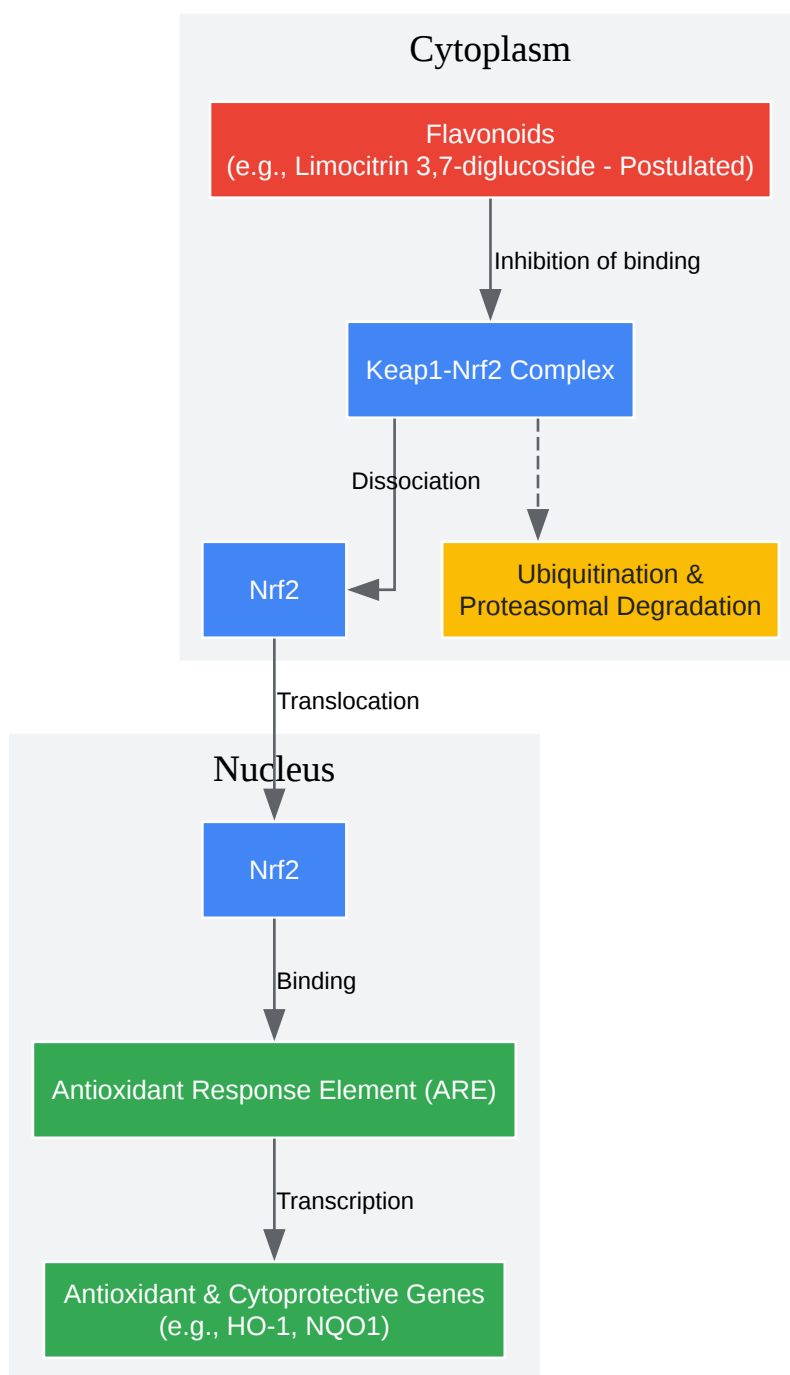
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the molecule.

Potential Signaling Pathway Involvement

While direct experimental evidence for the involvement of **Limocitrin 3,7-diglucoside** in specific signaling pathways is not available in the reviewed literature, the known biological activities of *Sedum sarmentosum* extracts and flavonoids in general suggest potential interactions with key cellular signaling cascades, particularly the Nrf2 and NF-κB pathways. Extracts from *Sedum sarmentosum* have demonstrated hepatoprotective, anti-inflammatory, and antioxidant effects.[3][4][5] These activities are often associated with the modulation of these two pathways.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins. Many flavonoids are known to activate the Nrf2 pathway, leading to cellular protection against oxidative stress.

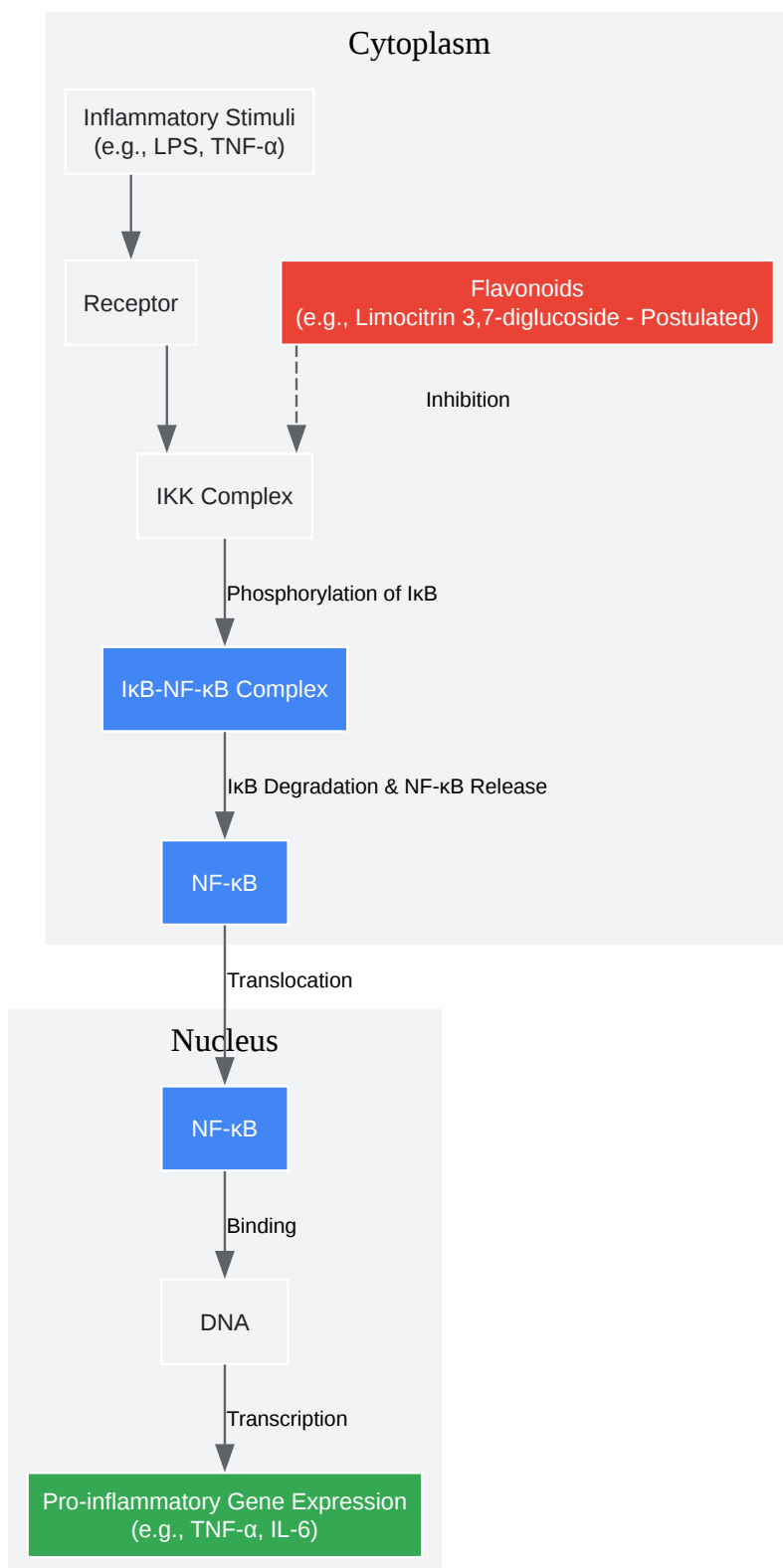


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Caption: Postulated modulation of the Nrf2 pathway by flavonoids.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF- κ B) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Dysregulation of NF- κ B is associated with inflammatory diseases. Flavonoids have been shown to inhibit the activation of the NF- κ B pathway.



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